molecular formula C21H19N5O B11317789 7-(2-furylmethyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(2-furylmethyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11317789
M. Wt: 357.4 g/mol
InChI Key: BMOIUTUJKBSTGW-UHFFFAOYSA-N
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Description

7-(2-furylmethyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that features a unique fusion of pyrrolo, triazolo, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-furylmethyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common approach is the condensation of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-pyrimidine core . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound may involve optimizing the microwave-mediated synthesis for scalability. This includes adjusting reaction times, temperatures, and solvent systems to ensure high yields and purity. The use of continuous flow reactors can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2-furylmethyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

7-(2-furylmethyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-furylmethyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique fusion of three different heterocyclic rings, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapies .

Properties

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

10-(furan-2-ylmethyl)-11,12-dimethyl-4-(3-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H19N5O/c1-13-6-4-7-16(10-13)19-23-21-18-14(2)15(3)25(11-17-8-5-9-27-17)20(18)22-12-26(21)24-19/h4-10,12H,11H2,1-3H3

InChI Key

BMOIUTUJKBSTGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4CC5=CC=CO5)C)C

Origin of Product

United States

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